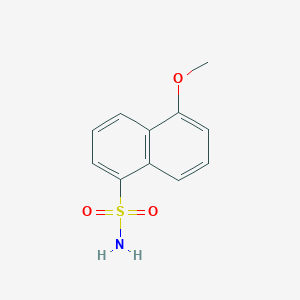

5-Methoxynaphthalene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

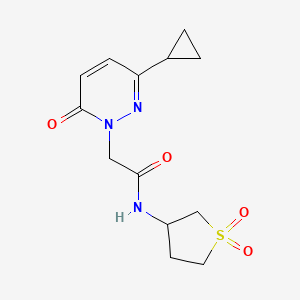

5-Methoxynaphthalene-1-sulfonamide is a chemical compound with the CAS Number: 32327-46-1. It has a molecular weight of 237.28 and its IUPAC name is this compound . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO3S/c1-15-10-6-2-5-9-8 (10)4-3-7-11 (9)16 (12,13)14/h2-7H,1H3, (H2,12,13,14) . This indicates the presence of a methoxy group attached to a naphthalene ring, which is further connected to a sulfonamide group.Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

- Acetylcholinesterase Inhibition : A study by Abbasi et al. (2018) described the synthesis of sulfonamides derived from 4-methoxyphenethylamine showing significant inhibitory effects on acetylcholinesterase, suggesting potential use in treating Alzheimer’s disease.

- Antioxidant Activities : A research by Fatima et al. (2013) synthesized N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide with prominent antioxidant activities, indicating potential for therapeutic applications.

Anticancer and Antimicrobial Properties

- Antitumor Sulfonamides : Owa et al. (2002) conducted a study revealing the antitumor properties of sulfonamides, including compounds similar to 5-Methoxynaphthalene-1-sulfonamide, which showed potential as cell cycle inhibitors in cancer therapy.

- Antituberculosis Activity : In research by Castaño et al. (2019), new chalcone-sulfonamide hybrids were synthesized and exhibited significant antituberculosis activity.

Analytical and Material Science Applications

- Fluorescence Signaling Probe : A study by Cho et al. (2017) developed a hypochlorite-selective fluorescence signaling probe based on the sulfonhydrazone of 2-acetyl-6-methoxynaphthalene, useful in detecting hypochlorite in water samples.

- Polymerization Studies : Research by Guo et al. (2000) investigated the electrochemical production of poly(2-methoxyaniline-5-sulfonic acid), indicating its potential in material science applications.

Safety and Hazards

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which 5-methoxynaphthalene-1-sulfonamide belongs, are known to target enzymes like carbonic anhydrase and dihydropteroate synthetase .

Mode of Action

Sulfonamides generally work by inhibiting the aforementioned enzymes, thereby disrupting essential biochemical processes in the cells .

Biochemical Pathways

Based on the known action of sulfonamides, it can be inferred that the compound may interfere with pathways involving the targeted enzymes .

Result of Action

The effects would likely depend on the specific interaction of the compound with its targets and the subsequent disruption of the associated biochemical pathways .

Biochemical Analysis

Biochemical Properties

5-Methoxynaphthalene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor. This interaction is crucial for regulating the cell cycle, particularly in controlling the transition from the G1 phase to the S phase . Additionally, this compound has been shown to inhibit carbonic anhydrase, an enzyme involved in maintaining acid-base balance in tissues .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of CDK2 affects cell cycle progression, leading to cell cycle arrest in the G1 phase . This compound also impacts gene expression by altering the transcriptional activity of genes involved in cell proliferation and apoptosis . Furthermore, this compound affects cellular metabolism by inhibiting carbonic anhydrase, which can lead to changes in intracellular pH and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of CDK2 is mediated by binding to the ATP-binding site of the kinase, preventing ATP from accessing the site and thus inhibiting kinase activity . This inhibition leads to a decrease in phosphorylation of downstream targets, ultimately resulting in cell cycle arrest. Additionally, the compound’s inhibition of carbonic anhydrase involves binding to the active site of the enzyme, blocking its catalytic activity and affecting acid-base homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained cell cycle arrest and alterations in cellular metabolism . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term applications in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 and carbonic anhydrase without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These adverse effects are likely due to the compound’s impact on metabolic pathways and enzyme inhibition, which can disrupt normal cellular functions at elevated concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CDK2 and carbonic anhydrase, influencing metabolic flux and metabolite levels . The compound’s inhibition of carbonic anhydrase affects the bicarbonate buffering system, leading to changes in intracellular pH and metabolic processes . Additionally, its interaction with CDK2 impacts the regulation of the cell cycle and associated metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with binding proteins facilitate its localization to specific cellular compartments . These interactions are crucial for the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its effects on CDK2 and carbonic anhydrase . Its localization to these compartments is essential for its role in regulating the cell cycle and maintaining acid-base balance.

properties

IUPAC Name |

5-methoxynaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-10-6-2-5-9-8(10)4-3-7-11(9)16(12,13)14/h2-7H,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXIWLGEICSHPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC=C2S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2638251.png)

![N-(4-ethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2638252.png)

![2-(4-Methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide](/img/structure/B2638261.png)

![2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2638263.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2638267.png)

![Ethyl 1-[8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate](/img/structure/B2638270.png)